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Compound of Interest

(S)-tert-butyl 1-(3-
Compound Name:
bromophenyl)ethylcarbamate

Cat. No.: B1440889

An In-Depth Technical Guide to (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral
Building Blocks

In the landscape of modern drug discovery and development, the synthesis of enantiomerically
pure active pharmaceutical ingredients (APIs) is paramount. The stereochemistry of a molecule
dictates its interaction with biological targets, making the control of chirality a critical
determinant of therapeutic efficacy and safety. (S)-tert-butyl 1-(3-
bromophenyl)ethylcarbamate emerges as a valuable chiral building block in this context. Its
structure combines a stereodefined amine, protected by the versatile tert-butyloxycarbonyl
(Boc) group, with a brominated aromatic ring. This unique combination offers medicinal
chemists a strategic intermediate for asymmetric synthesis, allowing for the precise installation
of a chiral ethylamine moiety and providing a reactive handle for further molecular elaboration
through cross-coupling reactions. This guide provides an in-depth analysis of its physical and
chemical properties, synthesis, and applications, offering a technical resource for professionals
in the field.

Chemical Identity and Molecular Structure
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A precise understanding of a molecule's identity is the foundation of all subsequent research
and development. This section outlines the fundamental identifiers for (S)-tert-butyl 1-(3-
bromophenyl)ethylcarbamate.

Table 1: Compound Identification

Identifier Value Source(s)
CAS Number 477312-85-9 [1][2]
Molecular Formula C13H1sBrNO:2 [1103114]
Molecular Weight 300.19 g/mol [11[3114]

tert-butyl N-[(1S)-1-(3-
IUPAC Name [4]
bromophenyl)ethyllcarbamate

(S)-[1-(3-Bromo-phenyl)-ethyl]-
carbamic acid tert-butyl ester,

Common Synonyms [4115]
N-Boc-(S)-1-(3-

bromophenyl)ethylamine

The molecule's structure features a chiral center at the benzylic carbon, with the (S)-
configuration. The amine is protected by a Boc group, which is crucial for directing reactivity
and preventing unwanted side reactions during synthesis. The bromine atom is positioned at
the meta-position of the phenyl ring.

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Click to download full resolution via product page
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Caption: Chemical structure of the title compound.

Physicochemical and Computed Properties

The physical and computational properties of a compound are essential for predicting its
behavior in various experimental conditions, from reaction solvents to biological assays. While
extensive experimental data is not publicly available, a combination of supplier information and
computational predictions provides valuable insights.

Table 2: Physical and Computed Properties

Property Value Type Source(s)
Physical Form White to Yellow Solid Experimental [6]
Purity >95% - 98% Experimental [3][6]
Boiling Point 375.5+£25.0°C Predicted [7]
Density 1.282 + 0.06 g/cm?3 Predicted [7]
XLogP3 3.5 Computed [41[8]
Hydrogen Bond

1 Computed [4]
Donors
Hydrogen Bond

2 Computed [4]
Acceptors
Topological Polar

38.3 A2 Computed [4][8]
Surface Area
Rotatable Bond Count 4 Computed [4]

The high XLogP3 value suggests significant lipophilicity, indicating good solubility in organic
solvents and potential for membrane permeability. The topological polar surface area (TPSA) is
well within the range typical for orally bioavailable drugs, making this a desirable characteristic
for a drug intermediate.

Synthesis and Purification Protocol
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The most common and direct method for preparing this compound is the Boc-protection of the
corresponding chiral amine, (S)-1-(3-bromophenyl)ethanamine. This reaction is typically
straightforward, high-yielding, and robust.

Expertise & Causality in Protocol Design

The choice of di-tert-butyl dicarbonate (Boc20) as the protecting group source is deliberate; it is
an easily handled solid with benign byproducts (tert-butanol and CO2). A mild base like
triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acidic
proton of the carbamic acid intermediate, driving the reaction to completion. Dichloromethane
(DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the amine
starting material and the Boc-protected product, facilitating a homogeneous reaction. The
aqueous workup is designed to remove the base, any unreacted Boc20, and water-soluble
byproducts, ensuring a high-purity crude product suitable for crystallization or chromatographic
purification.

Workflow for Synthesis

Obtain pure (S)-tert-butyl
1-(3-bromo phenyDethylcarbamate

Dissolve ()-1-(3-bromophenyethanamine Add BoczO solution Stir at room temperature
and TEAin DCM dropwise at 0°C (Monitor by TLC)

Click to download full resolution via product page

Caption: General workflow for the Boc-protection synthesis.

Step-by-Step Experimental Protocol

e Reaction Setup: To a round-bottom flask charged with (S)-1-(3-bromophenyl)ethanamine
(1.0 eq), add anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (TEA, 1.2
eq) and cool the solution to 0 °C in an ice bath.

o Reagent Addition: Dissolve di-tert-butyl dicarbonate (Bocz20, 1.1 eq) in a minimal amount of
DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

o Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for
4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting amine is consumed.
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o Workup: Quench the reaction by adding deionized water. Transfer the mixture to a
separatory funnel. Wash the organic layer sequentially with 1 M HCI (optional, to remove
excess base), saturated NaHCOs solution, and brine.

« |solation: Dry the organic layer over anhydrous sodium sulfate (NazSOa), filter, and
concentrate under reduced pressure to yield the crude product.

 Purification: The crude solid can be purified by flash column chromatography on silica gel
(e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent
system (e.g., hexane/ethyl acetate) to afford the final product as a white or off-white solid.

Spectroscopic Characterization Methodology

Structural confirmation and purity assessment are critical. While specific spectra for this
compound are not widely published, the following section describes the expected
characteristics and a self-validating protocol for acquiring them.[9]

Expected Spectral Features
e 1H NMR (CDCIs, 400 MHz):

o Aromatic Protons (7.0-7.5 ppm): Four protons on the phenyl ring will appear as a complex
multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

o NH Proton (~5.0 ppm): A broad singlet or doublet corresponding to the carbamate N-H. Its
position is solvent-dependent and it will exchange with D20.

o CH Proton (~4.8 ppm): A multiplet (quartet or quintet) for the benzylic C-H, coupled to the
methyl protons and the NH proton.

o tert-Butyl Protons (~1.45 ppm): A sharp singlet integrating to nine protons from the Boc
group.

o Methyl Protons (~1.40 ppm): A doublet integrating to three protons from the ethyl group,
coupled to the benzylic CH.

e 13C NMR (CDCls, 101 MHz):
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o Carbonyl Carbon (~155 ppm): The carbamate C=0.

o Aromatic Carbons (120-145 ppm): Six signals, one of which (C-Br) will be at a
characteristic chemical shift (~122 ppm).

o Boc Quaternary Carbon (~80 ppm): The O-C(CHs)s carbon.
o Benzylic Carbon (~50 ppm): The chiral C-H carbon.
o Boc Methyl Carbons (~28 ppm): The C(CHs)s carbons.

o Ethyl Methyl Carbon (~22 ppm): The terminal CHs carbon.

e Infrared (IR) Spectroscopy (ATR):
o N-H Stretch (~3300 cm~1): A moderate, sharp peak.
o C-H Stretches (2850-3000 cm~1): Aliphatic C-H stretches.

o C=0 Stretch (~1680-1700 cm~1): A very strong, sharp peak characteristic of the
carbamate carbonyl.

o C-N Stretch (~1160-1250 cm™1).
e Mass Spectrometry (MS-ESI+):

o [M+Na]*: Expected at m/z ~323.06 and ~325.06, showing the characteristic isotopic
pattern for a single bromine atom.

o [M-Boc+H]*: A fragment corresponding to the loss of the Boc group (100 Da) is often
observed.

Chemical Reactivity and Synthetic Applications

The utility of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate lies in the orthogonal reactivity
of its two key functional groups: the Boc-protected amine and the bromophenyl ring.

o Boc-Group Deprotection: The Boc group is stable under a wide range of conditions but can
be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in
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dioxane). This unmasks the primary amine, allowing for subsequent reactions such as amide
bond formation, reductive amination, or alkylation.

o Palladium-Catalyzed Cross-Coupling: The aryl bromide provides a versatile handle for C-C,
C-N, and C-O bond formation via reactions like Suzuki, Stille, Heck, Sonogashira, Buchwald-
Hartwig, and Chan-Lam couplings. This allows for the introduction of a wide array of
substituents at the meta-position, enabling the rapid generation of diverse molecular libraries
for structure-activity relationship (SAR) studies.

(S)-tert-butyl
1-(3-bromophenyl)ethylcarbamate

Pd-Catalyzed Cross-Coupling
(e.g., Suzuki, Buchwald-Hartwig)

Acidic Deprotection
(e.g., TFA/DCM)

Chiral Primary Amine Functionalized Aromatic Core
(Ready for acylation, alkylation, etc.) (New C-C, C-N, C-O bonds)

Click to download full resolution via product page
Caption: Key reactive pathways for synthetic diversification.

This dual reactivity makes the compound a powerful intermediate for building complex
molecules where stereochemistry is critical, such as protease inhibitors and ligands for central
nervous system targets.[10]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

Table 3: GHS Hazard Information
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Hazard Class GHS Code Description Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed. [6][11]
Skin

H315 Causes skin irritation. [8]

Corrosion/Irritation

Causes serious eye

Eye Damage/Irritation H319 o [8][11]
irritation.
STOT - Single May cause respirator
g H335 ) .y. P Y [8]
Exposure irritation.

e Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant
gloves. Avoid breathing dust. Wash hands thoroughly after handling.[11]

o Storage: Store in a tightly sealed container in a cool, dry place. Room temperature storage is

generally acceptable.[6][12][13]

Conclusion

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a strategically designed chiral
intermediate of significant value to the pharmaceutical and chemical research communities. Its
well-defined stereocenter, robust protecting group, and reactive aryl bromide handle provide a
reliable and versatile platform for the synthesis of complex, enantiomerically pure molecules.
This guide has consolidated its known physical, chemical, and safety properties while providing
expert-driven protocols for its synthesis and characterization, serving as a comprehensive
technical resource for its effective application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.sigmaaldrich.com/JP/ja/product/synthonixcorporation/sy3h315b0ea1?context=bbe
https://static.cymitquimica.com/products/10/pdf/sds-F772732.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/56973617
https://pubchem.ncbi.nlm.nih.gov/compound/56973617
https://static.cymitquimica.com/products/10/pdf/sds-F772732.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/56973617
https://static.cymitquimica.com/products/10/pdf/sds-F772732.pdf
https://www.sigmaaldrich.com/JP/ja/product/synthonixcorporation/sy3h315b0ea1?context=bbe
https://aksci.com/item_detail.php?cat=2949ES
https://www.bldpharm.com/products/847728-89-6.html
https://www.benchchem.com/product/b1440889?utm_src=pdf-body
https://www.benchchem.com/product/b1440889?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]JCARBAMATE | 477312-85-9
[chemicalbook.com]
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yhpyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate AKSci 2949ES [aksci.com]

o 13. 847728-89-6|(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate|BLD Pharm
[bldpharm.com]

 To cite this document: BenchChem. [(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate physical
and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1440889#s-tert-butyl-1-3-bromophenyl-
ethylcarbamate-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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